Methyl 3-(4-methoxyphenyl)benzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-(4-methoxyphenyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-17-14-8-6-11(7-9-14)12-4-3-5-13(10-12)15(16)18-2/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVVUWOQDFAFGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20358358 | |
| Record name | methyl 3-(4-methoxyphenyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20358358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19617-68-6 | |
| Record name | methyl 3-(4-methoxyphenyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20358358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Methyl 3 4 Methoxyphenyl Benzoate and Analogues
Retrosynthetic Disconnections and Strategic Considerations for Biphenyl (B1667301) Ester Formation
Retrosynthetic analysis of Methyl 3-(4-methoxyphenyl)benzoate reveals two primary disconnections that guide the synthetic strategy. The most logical approach involves disconnecting the C-C bond between the two phenyl rings, leading to precursors such as a 3-halobenzoate derivative and a 4-methoxyphenyl (B3050149) organometallic reagent, or vice versa. A second disconnection can be made at the ester linkage, suggesting a final esterification step from 3-(4-methoxyphenyl)benzoic acid.
Strategic considerations for the formation of the biphenyl ester core revolve around the choice of the carbon-carbon bond-forming reaction. Transition metal-catalyzed cross-coupling reactions are the most powerful tools for this purpose. The selection of the specific coupling reaction (e.g., Suzuki-Miyaura, Heck, Sonogashira, Negishi) will depend on the availability of starting materials, functional group tolerance, and desired reaction conditions. Furthermore, the timing of the esterification step is a key consideration. The methyl ester can be introduced at the beginning of the synthesis on one of the precursors or at the end, after the biphenyl scaffold has been constructed.
Forward Synthesis Pathways
Esterification Protocols: Direct and Indirect Approaches for Methyl Benzoate (B1203000) Moiety Formation
The formation of the methyl benzoate moiety is a crucial step in the synthesis of this compound. This can be achieved through either direct or indirect esterification methods.
Direct Esterification: The most common direct method is the Fischer-Speier esterification. gre.ac.ukorgsyn.org This acid-catalyzed reaction involves treating the corresponding carboxylic acid, 3-(4-methoxyphenyl)benzoic acid, with an excess of methanol (B129727) in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is driven to completion by removing the water formed, often by azeotropic distillation. Solid acid catalysts are also being developed for more environmentally friendly esterification processes. mdpi.com
Indirect Esterification: Indirect methods offer alternatives when direct esterification is not feasible. One common approach is the reaction of the carboxylic acid with a methylating agent. For instance, the carboxylic acid can be converted to its carboxylate salt and then treated with a methylating agent like dimethyl sulfate (B86663) or methyl iodide. google.com Another indirect route involves the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride or an acid anhydride, which then readily reacts with methanol to form the desired ester.
| Esterification Method | Reactants | Catalyst/Reagent | General Conditions | Advantages | Disadvantages |
| Fischer-Speier Esterification | Carboxylic acid, Methanol | H₂SO₄, p-TsOH | Reflux | Inexpensive reagents, simple procedure | Reversible reaction, requires excess alcohol |
| Methylation with Dimethyl Sulfate | Carboxylate salt | Dimethyl sulfate | Varies | High yielding | Dimethyl sulfate is toxic |
| Acyl Chloride Formation | Carboxylic acid, Thionyl chloride | Thionyl chloride | Reflux | High reactivity of acyl chloride | Requires an extra step |
Carbon-Carbon Cross-Coupling Reactions:
The formation of the aryl-aryl bond is the cornerstone of the synthesis of this compound. Several powerful palladium-catalyzed cross-coupling reactions are available for this transformation.
The Suzuki-Miyaura coupling is one of the most versatile and widely used methods for the formation of C-C bonds between aryl groups. ias.ac.in In the context of synthesizing this compound, this reaction would typically involve the coupling of methyl 3-bromobenzoate with 4-methoxyphenylboronic acid in the presence of a palladium catalyst and a base. A variety of palladium catalysts and ligands can be employed, and the reaction conditions can be tuned to optimize the yield. The use of water-soluble ligands has also been explored to perform the reaction in aqueous media. nsf.gov
A typical reaction setup would involve:
Aryl Halide: Methyl 3-bromobenzoate
Organoboron Reagent: 4-methoxyphenylboronic acid or its esters (e.g., pinacol (B44631) ester)
Palladium Catalyst: Pd(PPh₃)₄, Pd(OAc)₂, or other Pd(0) or Pd(II) sources
Ligand: Triphenylphosphine (PPh₃), or more specialized ligands for improved reactivity
Base: Na₂CO₃, K₂CO₃, K₃PO₄, or an organic base
Solvent: Toluene, DMF, THF, or mixtures with water
| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 80 | High |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/Water | 100 | Excellent |
| Pd/C | K₂CO₃ | Ethanol/Water | Reflux | Good to Excellent |
While the Suzuki-Miyaura coupling is a primary choice, other transition metal-catalyzed reactions can also be employed for the synthesis of the biphenyl core.
Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene. beilstein-journals.orgresearchgate.netwikipedia.org To synthesize the target molecule via a Heck reaction, a different retrosynthetic approach would be necessary, potentially involving a more complex multi-step sequence. For instance, one could envision coupling methyl 3-bromobenzoate with a suitable styrene (B11656) derivative, followed by further transformations. The Heck reaction is known for its tolerance of a wide range of functional groups. organic-chemistry.org
Sonogashira Coupling: The Sonogashira coupling reaction forms a C-C bond between an aryl halide and a terminal alkyne. organic-chemistry.orgwikipedia.org This reaction could be used to synthesize an alkyne-linked precursor, which would then require a subsequent reduction or cyclization to form the biphenyl linkage. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. libretexts.org
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent to couple with an aryl halide. rsc.orgorganic-chemistry.org In this case, 4-methoxyphenylzinc chloride could be coupled with methyl 3-bromobenzoate in the presence of a palladium or nickel catalyst. The Negishi coupling is known for its high functional group tolerance and the ability to form C-C bonds between sp², sp³, and sp hybridized carbon atoms. wikipedia.org
| Coupling Reaction | Key Reactants | Catalyst System | General Characteristics |
| Heck Reaction | Aryl halide, Alkene | Pd(OAc)₂, PPh₃ | Forms a C-C bond at an sp² carbon of the alkene |
| Sonogashira Coupling | Aryl halide, Terminal alkyne | PdCl₂(PPh₃)₂, CuI | Forms an aryl-alkyne bond |
| Negishi Coupling | Aryl halide, Organozinc reagent | Pd(PPh₃)₄ or Ni catalyst | High functional group tolerance |
Chemo- and Regioselective Functionalization of Phenyl Rings
When dealing with substituted phenyl rings, as in the case of this compound, chemo- and regioselectivity become critical considerations, particularly if further functionalization of the biphenyl core is desired.
Chemoselectivity refers to the preferential reaction of one functional group in the presence of others. For instance, in a Suzuki-Miyaura coupling, the palladium catalyst must selectively activate the C-Br bond of methyl 3-bromobenzoate without affecting the ester group. The choice of catalyst, ligands, and reaction conditions plays a crucial role in achieving high chemoselectivity. nih.gov
Regioselectivity is the control of the position at which a reaction occurs. In the synthesis of the starting materials, for example, the bromination of methyl benzoate must be directed to the meta-position to obtain methyl 3-bromobenzoate. Similarly, the borylation of anisole (B1667542) must be directed to the para-position to yield 4-methoxyphenylboronic acid. The directing effects of the existing substituents on the aromatic rings govern the regioselectivity of these electrophilic aromatic substitution reactions. In cross-coupling reactions involving polyhalogenated substrates, the choice of ligand can sometimes control which halogen undergoes oxidative addition, thus determining the regioselectivity of the coupling. nih.gov
Condensation Reactions Involving Aldehyde and Ketone Precursors
Condensation reactions provide a powerful tool for the construction of carbon-carbon bonds. In the context of biaryl synthesis, the condensation of aldehydes and ketones can be a key step in building the necessary molecular framework. For instance, atropisomeric biaryl aldehydes can undergo diastereoselective condensation with chiral auxiliaries, such as (-)-ephedrine or proline-derived diamines. nih.gov The selectivity of these reactions is highly dependent on the solvent, temperature, and reaction conditions. nih.gov Under thermodynamic control, diastereomeric ratios of up to 5:1 can be achieved by heating the aldehyde and diamine in a sealed tube. nih.gov This approach allows for the dynamic resolution of the atropisomeric aldehydes, leading to the isolation of a single diastereoisomer in high yield. nih.gov
Another relevant strategy involves the α-arylation of ketones and esters, which directly forms a carbon-carbon bond between an aromatic ring and a carbonyl compound. Palladium-catalyzed α-arylation of esters with aryl halides has been shown to produce α-aryl esters in high yields at room temperature. organic-chemistry.org The reaction is tolerant of a wide range of functional groups on the aryl halide. organic-chemistry.org Similarly, the use of appropriately designed P,N-ligands enables the palladium-catalyzed mono-α-arylation of acetone (B3395972) with various aryl halides. organic-chemistry.org
The following table summarizes the synthesis of various biaryl aldehydes, which can serve as precursors in condensation reactions.
Table 1: Synthesis of Biaryl Aldehydes
| Entry | R | Yield of 5 (%) | Yield of 6 (%) |
|---|---|---|---|
| a | Ph | 95 | 92 |
| b | 4-MeC6H4 | 95 | 92 |
| c | 4-MeOC6H4 | 91 | 89 |
| d | 4-FC6H4 | 94 | 91 |
| e | 4-ClC6H4 | 93 | 90 |
| f | 3,5-Me2C6H3 | 95 | 92 |
| g | 1-naphthyl | 89 | 85 |
Data sourced from a study on the synthesis of biaryl aldehydes. nih.gov
Multi-Step Synthetic Sequences for Complex Derivative Synthesis
The synthesis of complex derivatives of this compound often requires multi-step reaction sequences. These sequences allow for the introduction of various functional groups and the construction of intricate molecular architectures. A common strategy involves the initial formation of a biaryl core, followed by functional group manipulations.
For example, a novel synthesis of the anticancer drug gefitinib (B1684475) starts from methyl 3-hydroxy-4-methoxybenzoate. mdpi.comnih.gov This multi-step process includes alkylation, nitration, reduction, cyclization, chlorination, and two successive amination reactions to build the final complex molecule. mdpi.comnih.gov This highlights how a relatively simple starting material can be elaborated into a complex pharmaceutical agent through a carefully designed synthetic sequence.
Another example is the synthesis of biaryl- or bis(aryl)metal-containing medium rings. cam.ac.uk This process utilizes a copper-mediated, C-C biaryl bond formation to create the core structure, which can then be further modified. cam.ac.uk The ability to perform these reactions on a solid phase adds to the versatility of this approach. cam.ac.uk
The following table outlines a multi-step synthesis of gefitinib, demonstrating the sequential transformations involved.
Table 2: Multi-Step Synthesis of Gefitinib from Methyl 3-hydroxy-4-methoxybenzoate
| Step | Reaction | Reagents and Conditions | Product |
|---|---|---|---|
| 1 | Alkylation | 1-bromo-3-chloropropane, K2CO3, DMF, 70°C | Methyl 3-(3-chloropropoxy)-4-methoxybenzoate |
| 2 | Nitration | HNO3, acetic acid, acetic anhydride, 0-5°C to rt | Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate |
| 3 | Reduction | Powdered iron, acetic acid | Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate |
| 4 | Cyclization | Formamidine acetate (B1210297) | (Intermediate quinazolinone) |
| 5 | Chlorination | Thionyl chloride | (Intermediate chloroquinazoline) |
| 6 | Amination | (Successive reactions with different amines) | Gefitinib |
This table is a simplified representation of the synthetic route described in the literature. mdpi.comnih.gov
Optimization of Reaction Parameters and Reaction Engineering
The efficiency and selectivity of synthetic reactions are critically dependent on various parameters. Optimizing these parameters is a key aspect of reaction engineering, aiming to maximize yield, minimize byproducts, and ensure scalability.
Catalyst Selection and Ligand Design for Enhanced Selectivity and Efficiency
Palladium-catalyzed cross-coupling reactions are fundamental to biaryl synthesis. nih.gov The choice of catalyst and, more importantly, the ligand coordinated to the metal center, plays a pivotal role in the reaction's success. nih.govyoutube.com Sterically bulky dialkylbiarylphosphine ligands, developed by the Buchwald group, have significantly improved the scope and efficiency of these reactions. nih.gov These ligands promote the formation of the active monoligated palladium(0) species, which is crucial for the catalytic cycle. nih.govyoutube.com
The rational design of phosphine (B1218219) ligands allows for the fine-tuning of their steric and electronic properties to suit specific transformations. youtube.com For instance, the bite angle and basicity of bidentate phosphine ligands like DPPF, DPPP, and Xantphos influence their catalytic activity. rsc.org The development of new ligand scaffolds, such as the MPhos class of unsymmetrical bis-phosphino ferrocene (B1249389) ligands, has expanded the applicability of cross-coupling reactions to a broader range of substrates. sigmaaldrich.com
Table 3: Common Ligands in Palladium-Catalyzed Cross-Coupling Reactions
| Ligand | Type | Key Features |
|---|---|---|
| Buchwald-type ligands | Dialkylbiarylphosphine | Sterically bulky, promote monoligated Pd(0) species |
| Hartwig's ligands | Various phosphines | Active in a wide range of cross-coupling reactions |
| MPhos | Unsymmetrical bis-phosphino ferrocene | Tunable, broad substrate scope |
| Xantphos | Bidentate phosphine | Wide bite angle |
This table summarizes information from various sources on ligand design. nih.govyoutube.comrsc.orgsigmaaldrich.com
Solvent Systems and Temperature Effects on Reaction Kinetics and Thermodynamics
The choice of solvent and the reaction temperature can have a profound impact on the kinetics and thermodynamics of a reaction. In a study on a thermal decarboxylative Pd-catalyzed cross-coupling reaction, aprotic, highly dipolar solvents such as DMF, NMP, DMAc, MeCN, and DMSO were investigated. acs.org A mixture of DMF and NMP proved to be a particularly effective solvent system, allowing the reaction temperature to be reduced to 80°C while maintaining high yields. acs.org
Temperature also plays a critical role in controlling the selectivity of condensation reactions. In the diastereoselective condensation of atropisomeric biaryl aldehydes, higher temperatures (above 80°C) in toluene-d8 (B116792) led to an increase in the diastereomeric ratio of the imidazolidine (B613845) products, reaching as high as 5:1. nih.gov This indicates that at elevated temperatures, the reaction approaches thermodynamic equilibrium, favoring the more stable diastereoisomer. The effect of temperature on biaryl coupling steps has been noted in various synthetic routes. researchgate.net
Table 4: Effect of Solvent and Temperature on a Pd-Catalyzed Cross-Coupling Reaction
| Entry | Solvent | Temperature (°C) | Yield of Product 2 (%) | Yield of Byproduct 11 (%) |
|---|---|---|---|---|
| 1 | DMF | 100 | 95 | 5 |
| 2 | DMF | 90 | 90 | 10 |
| 3 | DMF | 80 | 85 | 15 |
| 4 | NMP | 100 | 92 | 8 |
| 5 | NMP | 90 | 88 | 12 |
| 6 | NMP | 80 | 80 | 20 |
| 7 | DMAc | 100 | 85 | 15 |
| 8 | DMAc | 90 | 88 | 12 |
| 9 | DMAc | 80 | 90 | 10 |
| 10 | DMF/NMP (9:1) | 90 | 96 | 4 |
| 11 | DMF/NMP (9:1) | 80 | 98 | 2 |
| 12 | DMF/NMP (9:1) | 70 | 92 | 8 |
Data adapted from a study on solvent and temperature effects. acs.org
Scale-Up Considerations for Laboratory to Research-Scale Production
Transitioning a synthetic procedure from a laboratory scale (millimoles) to a research scale (grams or kilograms) presents a unique set of challenges. nih.gov Reaction conditions that are optimal on a small scale may not translate directly to a larger scale. For instance, in the previously mentioned Pd-catalyzed cross-coupling, conditions that gave excellent conversion on a 1 mmol scale led to significantly poorer conversion upon scale-up to 5 mmol. acs.org This highlights the importance of re-optimizing reaction parameters during the scale-up process.
Key considerations for scale-up include heat transfer, mass transfer, reaction time, and safety. The surface-area-to-volume ratio decreases as the reaction scale increases, which can affect heat dissipation and lead to localized "hot spots." Proper mixing becomes more critical to ensure homogeneity and consistent reaction rates. In some cases, different reactor designs or continuous flow processes may be necessary to achieve efficient and safe production on a larger scale.
Green Chemistry Principles in the Synthesis of Aryl Esters
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of aryl esters, several strategies can be employed to align with these principles.
One approach is the use of more environmentally benign catalysts and reaction media. Recently, innovative bimetallic oxide cluster catalysts containing rhodium and ruthenium have been developed for the synthesis of aryl esters via Cross-Dehydrogenative Coupling (CDC) reactions. labmanager.combritishwaterfilter.com These catalysts demonstrate remarkable efficiency and, crucially, utilize molecular oxygen as the sole oxidant, with water being the only byproduct. labmanager.combritishwaterfilter.com This avoids the use of hazardous oxidants like hypervalent iodine reagents, which are toxic and can pose safety risks. britishwaterfilter.com
Another green chemistry approach is the development of metal-free synthetic methods. The arylation of phenols to form diaryl ethers has been achieved using diaryliodonium salts in water at low temperatures, avoiding the need for metal catalysts. organic-chemistry.org This method is not only environmentally friendly due to the use of water as a solvent but also enhances atom economy as the iodoarene byproduct can be recovered and reused. organic-chemistry.org
Furthermore, the development of catalytic Williamson ether synthesis at high temperatures allows for the use of weak alkylating agents like alcohols and carboxylic acid esters, which are less hazardous than traditional alkylating agents. acs.org This process minimizes salt production, a common issue in the classic Williamson ether synthesis. acs.org
The following table lists the full names of the chemical compounds mentioned in this article.
Table 5: List of Chemical Compounds
| Abbreviation/Common Name | Full Chemical Name |
|---|---|
| This compound | This compound |
| (-)-ephedrine | (1R,2S)-2-(methylamino)-1-phenylpropan-1-ol |
| Gefitinib | N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine |
| Methyl 3-hydroxy-4-methoxybenzoate | Methyl 3-hydroxy-4-methoxybenzoate |
| 1-bromo-3-chloropropane | 1-bromo-3-chloropropane |
| Formamidine acetate | Formimidamide acetate |
| Thionyl chloride | Thionyl dichloride |
| DMF | N,N-Dimethylformamide |
| NMP | N-Methyl-2-pyrrolidone |
| DMAc | N,N-Dimethylacetamide |
| MeCN | Acetonitrile (B52724) |
| DMSO | Dimethyl sulfoxide |
| DPPF | 1,1'-Bis(diphenylphosphino)ferrocene |
| DPPP | 1,3-Bis(diphenylphosphino)propane |
| Xantphos | 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene |
| Rhodium | Rhodium |
| Ruthenium | Ruthenium |
Solvent-Free and Reduced-Solvent Methodologies
The reduction or elimination of organic solvents is a primary goal in green chemistry, as solvents constitute a major portion of the waste generated in chemical processes. For the synthesis of this compound and its analogues, typically formed via Suzuki-Miyaura cross-coupling, several innovative approaches have emerged.
Mechanochemical Synthesis: A prominent solvent-free technique is mechanochemistry, which uses mechanical force, often through ball milling, to initiate chemical reactions in the solid state. nih.govresearchgate.net This method has been successfully applied to Suzuki-Miyaura cross-coupling reactions. nih.gov In a typical mechanochemical setup, the reactants (e.g., an aryl halide and an arylboronic acid), a palladium catalyst, and a solid base are combined in a milling vessel with grinding balls. The high-energy collisions provide the activation energy for the reaction, eliminating the need for a solvent. This approach not only reduces solvent waste but can also lead to shorter reaction times and access to different chemical reactivity compared to solution-based methods. nih.gov
Aqueous Media: Replacing traditional organic solvents with water is another key strategy for greener biaryl synthesis. nih.gov Water is non-toxic, non-flammable, and inexpensive, making it an environmentally benign reaction medium. researchgate.net The Suzuki-Miyaura reaction has been shown to be effective in aqueous systems, often with the aid of water-soluble ligands or phase-transfer catalysts to overcome the poor solubility of organic reactants. nih.govkaust.edu.sa These aqueous protocols are not only safer but also simplify product isolation and can facilitate catalyst recycling, contributing to a more sustainable process. nih.gov
Table 1: Comparison of Solvent Strategies for Biaryl Synthesis
| Methodology | Description | Key Advantages |
|---|---|---|
| Mechanochemistry | Solvent-free reaction conducted in a ball mill. | Eliminates solvent waste, reduces reaction times, can enhance reactivity. researchgate.netnih.gov |
| Aqueous Media | Uses water as the reaction solvent, often with additives. | Environmentally friendly, low cost, non-toxic, can simplify workup. nih.govkaust.edu.sa |
Microwave-Assisted Synthesis for Accelerated Reaction Rates
Microwave-assisted organic synthesis (MAOS) has become a transformative tool for accelerating a wide range of chemical reactions, including the palladium-catalyzed cross-coupling reactions used to form biaryl structures. nih.gov Unlike conventional heating which relies on thermal conduction, microwave irradiation directly heats the reactants and solvent through dielectric heating. researchgate.net This leads to rapid and uniform temperature increases, dramatically reducing reaction times from hours to minutes. rsc.orgrasayanjournal.co.in
For the synthesis of this compound analogues, employing microwave irradiation in a Suzuki-Miyaura coupling can offer significant advantages:
Rate Acceleration: Reaction times can be reduced by orders of magnitude compared to conventional oil-bath heating. researchgate.net For instance, a reaction that takes 24 hours under thermal conditions might be completed in just 20 minutes with microwave assistance. researchgate.net
Improved Yields: The rapid heating can minimize the formation of side products that often occur during prolonged heating, leading to higher isolated yields and cleaner reaction profiles. rsc.org
Enhanced Reproducibility: Microwave reactors allow for precise control over temperature and pressure, leading to more consistent and reproducible results. nih.gov
The efficiency of microwave-assisted Suzuki-Miyaura reactions has been demonstrated for a wide variety of substrates, and this methodology can be readily applied to the synthesis of the target compound and its derivatives. nih.govrsc.org
Table 2: Illustrative Comparison of Conventional vs. Microwave-Assisted Suzuki-Miyaura Coupling
| Parameter | Conventional Heating | Microwave Irradiation |
|---|---|---|
| Reaction Time | Hours to days (e.g., 12-24 h) | Minutes (e.g., 5-40 min) researchgate.netnih.gov |
| Typical Temperature | 80-110 °C | 100-150 °C (reached rapidly) |
| Yield | Moderate to good | Often higher due to reduced side reactions rsc.org |
| Energy Efficiency | Lower | Higher due to targeted heating |
Atom Economy and Waste Minimization Strategies
Atom Economy: The concept of atom economy, a central principle of green chemistry, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final desired product. The Suzuki-Miyaura reaction is inherently atom-economical. In the ideal coupling of an aryl halide (Ar-X) with an arylboronic acid (Ar'-B(OH)₂), the main atoms of both aromatic rings are incorporated into the biaryl product (Ar-Ar').
The byproducts are typically inorganic salts and boric acid derivatives, which are generally considered less harmful than the organic byproducts generated in other coupling reactions. scientificupdate.com This high degree of atom economy makes it a preferred method for constructing biaryl scaffolds.
Catalyst Optimization and Recycling: Reducing the loading of expensive and toxic palladium catalysts is a key goal. The development of highly active catalyst systems allows for very low catalyst concentrations (ppm levels). Furthermore, using heterogeneous catalysts or nanocatalysts can facilitate easy separation and recycling of the palladium, preventing its loss into waste streams and the final product. nih.gov
Use of Greener Reagents: Transitioning away from aryl halides (Cl, Br, I) to alternative electrophiles like aryl triflates or exploring direct C-H activation routes can reduce the generation of halide salt waste. organic-chemistry.org
Metal-Free Couplings: Emerging research focuses on developing cross-coupling reactions that avoid the use of transition metals altogether, for example, through electrochemical methods or photosplicing approaches. scientificupdate.commdpi.com These methods eliminate concerns about heavy metal contamination and waste. scientificupdate.com
By integrating these advanced methodologies, the synthesis of this compound and its analogues can be performed in a more efficient, faster, and environmentally responsible manner.
Comprehensive Spectroscopic and Diffraction Based Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Stereochemistry
Advanced Two-Dimensional NMR Techniques:
Nuclear Overhauser Effect Spectroscopy (NOESY) for Spatial Proximity
Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful two-dimensional NMR technique used to determine the spatial proximity of atoms within a molecule, specifically by detecting protons that are close to each other in space, typically within 5 Å, regardless of whether they are connected through chemical bonds. e-bookshelf.de Analysis of a NOESY spectrum reveals through-space correlations, which appear as cross-peaks between interacting protons. e-bookshelf.descispace.com
For Methyl 3-(4-methoxyphenyl)benzoate, a hypothetical NOESY experiment would be instrumental in confirming the molecule's three-dimensional conformation in solution. Key spatial correlations would be expected between:
The protons of the methoxy (B1213986) group (-OCH₃) and the ortho-protons on the same phenyl ring.
Protons on the benzoate (B1203000) ring and protons on the 4-methoxyphenyl (B3050149) ring. The presence and intensity of these inter-ring correlations would provide direct evidence of the preferred dihedral angle between the two aromatic rings.
The protons of the methyl ester group (-COOCH₃) and the ortho-protons (at positions 2 and 4) on the benzoate ring, which would help to define the orientation of the ester group relative to the ring.
By mapping these spatial relationships, NOESY provides crucial data to build a detailed 3D model of the molecule's predominant conformation. scispace.com
Vibrational Spectroscopy: Infrared (IR) and Raman Spectrometry
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and can be influenced by the molecule's local electronic and steric environment, offering deep structural and conformational insights.
Characteristic Functional Group Frequencies and Band Assignments
The IR and Raman spectra of this compound are distinguished by absorption bands corresponding to its constituent functional groups. The conjugation of the ester group with the aromatic ring and the electronic influence of the methoxy substituent affect the precise frequencies of these vibrations. researchgate.net
The major vibrational bands are assigned as follows:
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Spectrum | Reference |
| Aromatic C-H | Stretching | 3100-3000 | IR, Raman | mdpi.com |
| Methyl/Methoxy C-H | Asymmetric/Symmetric Stretching | 2953-2868 | IR, Raman | mdpi.com |
| Ester C=O | Stretching | ~1730-1715 | IR (strong), Raman (weak) | researchgate.netmdpi.com |
| Aromatic C=C | Stretching | 1610-1450 | IR, Raman | researchgate.netmdpi.com |
| C-O (Ester) | Asymmetric Stretching | ~1300-1250 | IR, Raman | mdpi.comresearchgate.net |
| C-O (Ether) | Asymmetric Stretching | ~1250-1200 | IR, Raman | researchgate.netresearchgate.net |
| C-O (Ester/Ether) | Symmetric Stretching | ~1100-1020 | IR, Raman | mdpi.com |
| Aromatic C-H | Out-of-plane Bending | 900-690 | IR (strong) | researchgate.net |
The ester carbonyl (C=O) stretching frequency is sensitive to conjugation; its position around 1720 cm⁻¹ reflects an electronic interaction with the aromatic π-system. researchgate.net The C-O stretching region between 1300 cm⁻¹ and 1000 cm⁻¹ typically shows multiple strong bands corresponding to the ester and ether linkages. The simultaneous activation of methoxy group vibrations in both IR and Raman spectra can be evidence of charge transfer within the molecule. researchgate.net
Conformational Insights from Vibrational Analysis
Vibrational analysis provides valuable information about the conformational isomers of this compound. The molecule's flexibility is primarily due to rotation around the C-C single bond connecting the two phenyl rings and the C-C bond linking the ester group to its ring. Different conformers, such as those with varying dihedral angles between the phenyl rings, will have slightly different potential energies and, consequently, subtle differences in their vibrational spectra. acs.org
For instance, the degree of coplanarity between the two rings affects the π-system conjugation, which in turn can shift the frequencies of the aromatic C=C and ester C=O stretching modes. researchgate.net Theoretical studies using methods like Density Functional Theory (DFT) are often employed to calculate the vibrational frequencies for different possible conformations. researchgate.netnih.govdntb.gov.ua By comparing these calculated spectra to the experimental IR and Raman data, the most stable conformation in the solid state or in solution can be determined. This combined experimental and theoretical approach can reveal how intramolecular interactions, such as charge transfer between the electron-donating methoxy group and the electron-withdrawing ester group, influence the molecular geometry and vibrational landscape. researchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound with high precision and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental composition. acs.org This is a critical step in confirming the identity of a newly synthesized compound. mdpi.com For this compound, the theoretical monoisotopic mass is calculated from the masses of the most abundant isotopes of its constituent elements.
| Property | Value |
| Molecular Formula | C₁₅H₁₄O₃ |
| Calculated Monoisotopic Mass | 242.0943 Da |
| Nominal Mass | 242 Da |
An experimental HRMS measurement yielding a mass value extremely close to the calculated 242.0943 Da would unequivocally confirm the elemental formula C₁₅H₁₄O₃, distinguishing it from any other potential isomers or compounds with the same nominal mass. nih.govrsc.org
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion, M⁺˙) and its subsequent fragmentation through collision-induced dissociation. Analysis of the resulting fragment ions provides a "fingerprint" that helps to elucidate the molecular structure. nih.gov The fragmentation of this compound under electron ionization (EI) is expected to proceed through several characteristic pathways based on the fragmentation of similar benzoate esters and aromatic ethers. researchgate.netjcsp.org.pk
The primary fragmentation pathways would likely include:
Loss of a methoxy radical from the ester group to yield a benzoyl-type cation. M⁺˙ → [M - •OCH₃]⁺
Loss of a carbomethoxy radical from the benzoate ring. M⁺˙ → [M - •COOCH₃]⁺
Loss of a methyl radical from the ether group. M⁺˙ → [M - •CH₃]⁺
Cleavage of the ether bond , potentially leading to a methoxyphenyl cation.
Cleavage of the bond between the rings , generating ions corresponding to the individual substituted phenyl moieties.
A table of expected major fragment ions is presented below.
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Neutral Loss |
| 242 | [C₁₅H₁₄O₃]⁺˙ | (Molecular Ion) |
| 211 | [C₁₄H₁₁O₂]⁺ | •OCH₃ |
| 197 | [C₁₄H₁₁O]⁺ | •COOCH₃ |
| 183 | [C₁₃H₁₁O₂]⁺ | •COOCH₃ + CH₂ |
| 135 | [C₇H₇O]⁺ | C₈H₇O₂ |
| 107 | [C₇H₇O]⁺ | C₈H₇O₂ |
The analysis of these fragmentation pathways in an MS/MS experiment provides conclusive evidence for the connectivity of the ester and methoxyphenyl groups to the central benzene (B151609) ring. researchgate.netjcsp.org.pk
Derivatization-Enhanced Detection Strategies for Targeted Metabolite Profiling
In the field of metabolomics, targeted profiling aims to accurately quantify specific, known metabolites. However, many compounds, including potential metabolites of this compound, may exhibit poor analytical characteristics such as low volatility or low ionization efficiency, making them difficult to detect and quantify using standard methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). researchgate.netmdpi.com Chemical derivatization is a crucial strategy employed to overcome these limitations. researchgate.net This process involves reacting the target analyte with a derivatizing agent to form a new compound (a derivative) with improved analytical properties. mdpi.comrsc.org
The primary goals of derivatization in metabolite profiling are to:
Increase Volatility: For GC-MS analysis, converting non-volatile polar compounds into more volatile derivatives is essential.
Enhance Ionization Efficiency: For MS analysis, attaching a readily ionizable group can dramatically increase signal intensity and, therefore, detection sensitivity. rsc.org
Improve Chromatographic Separation: Derivatization can alter the polarity of a metabolite, leading to better retention and peak shape on a given chromatography column. researchgate.netnih.gov
Increase Selectivity: Using a reagent that targets a specific functional group allows for the selective analysis of a particular class of compounds within a complex biological matrix. researchgate.net
Potential metabolites of this compound in a biological system could include hydroxylated or demethylated forms, which would introduce polar hydroxyl (-OH) or carboxylic acid (-COOH) groups. To analyze these metabolites, a derivatization strategy would be indispensable. For instance, silylation is a common technique where acidic protons, such as those in hydroxyl or carboxyl groups, are replaced by a trimethylsilyl (B98337) (TMS) group. mdpi.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose, effectively increasing the volatility and thermal stability of the metabolites for GC-MS analysis. researchgate.netmdpi.com
The table below outlines potential derivatization strategies for hypothetical metabolites of this compound.
| Hypothetical Metabolite | Target Functional Group | Derivatization Strategy | Common Reagent | Analytical Benefit |
|---|---|---|---|---|
| Hydroxylated Phenylbenzoate | Phenolic Hydroxyl (-OH) | Silylation | BSTFA, MSTFA | Increases volatility for GC-MS, improves peak shape. mdpi.com |
| Demethylated Ester (Carboxylic Acid) | Carboxylic Acid (-COOH) | Esterification / Silylation | Methanol (B129727)/BF₃ / BSTFA | Reduces polarity and increases volatility for GC-MS. researchgate.net |
| Demethylated Ether (Phenol) | Phenolic Hydroxyl (-OH) | Alkylation / Acylation | Pentafluorobenzyl bromide (PFBBr) | Creates a derivative with high electron-capture affinity for sensitive detection. mdpi.com |
By employing such strategies, researchers can create a robust and sensitive method for the targeted quantification of specific metabolites in complex biological samples, which would otherwise be undetectable. mdpi.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Systems
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic structure of molecules containing chromophores, particularly conjugated π-systems. The this compound molecule contains two phenyl rings and a carbonyl group, which together form an extended conjugated system responsible for the absorption of UV radiation.
The absorption of UV light promotes electrons from a lower energy molecular orbital to a higher energy one. In molecules with conjugated systems and heteroatoms containing lone pairs (like the oxygen atoms in the ester and methoxy groups), the primary electronic transitions observed are π→π* and n→π*. core.ac.uk
π→π Transitions:* These are typically high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of conjugated systems.
n→π Transitions:* These lower-intensity absorptions involve the excitation of a non-bonding electron (from an oxygen atom's lone pair) to a π* antibonding orbital.
The UV-Vis spectrum of phenyl benzoate derivatives is characterized by strong absorption bands related to the π→π* transitions of the aromatic system. cdnsciencepub.com The presence of substituents significantly influences the wavelength of maximum absorption (λmax). The methoxy group (-OCH₃) acts as an auxochrome, an electron-donating group that can cause a bathochromic (red) shift of the λmax to longer wavelengths and increase the absorption intensity.
While the specific spectrum for this compound is not detailed in the reviewed literature, data from structurally similar compounds allow for an informed estimation of its spectral characteristics. For example, a complex chalcone-salicylate hybrid containing a methoxyphenyl group exhibits a λmax at 292 nm. mdpi.com Other substituted phenyl benzoate derivatives show characteristic π→π* transitions in the UV region. core.ac.ukresearchgate.net It is expected that this compound would display intense π→π* transitions, likely in the 250-300 nm range, reflecting the electronic conjugation across the biphenyl (B1667301) carboxylate core.
| Structural Feature | Expected Electronic Transition | Estimated λmax Region | Anticipated Molar Absorptivity (ε) |
|---|---|---|---|
| Conjugated Biphenyl System | π→π | ~250-300 nm | High (>10,000 L·mol⁻¹·cm⁻¹) |
| Carbonyl Group (C=O) | n→π | >300 nm | Low (<1,000 L·mol⁻¹·cm⁻¹) |
X-ray Crystallography for Definitive Solid-State Structural Confirmation
X-ray crystallography is the unparalleled method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. rsc.org This technique provides definitive confirmation of a molecule's connectivity, conformation (including bond lengths, bond angles, and torsion angles), and intermolecular interactions in the solid state.
A search of publicly available crystallographic databases did not yield a specific crystal structure for this compound. However, the analysis of closely related structures demonstrates the type of detailed information that would be obtained from such an experiment. For instance, the crystal structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate, a related biphenyl derivative, has been determined. iucr.org In this compound, the dihedral angle between the two aromatic rings of the biphenyl moiety is 24.57 (4)°, indicating a non-planar conformation in the solid state. iucr.org
The table below presents crystallographic data for an illustrative related compound, 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate, to demonstrate the data format obtained from an X-ray diffraction study. iucr.org
| Parameter | Value |
|---|---|
| Chemical Formula | C₂₀H₁₄BrClO₃ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.7791 (3) |
| b (Å) | 7.8181 (4) |
| c (Å) | 37.781 (2) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1707.9 (2) |
| Z (molecules per unit cell) | 4 |
Obtaining the crystal structure for this compound would provide unequivocal proof of its chemical structure and offer valuable insights into its solid-state conformation and packing, which are influenced by subtle intermolecular forces.
Advanced Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations have become indispensable tools for elucidating the molecular structure and properties of chemical compounds. For Methyl 3-(4-methoxyphenyl)benzoate, these computational methods provide deep insights into its geometry, electronic characteristics, and spectroscopic behavior.
Density Functional Theory (DFT) and Ab Initio Methods for Geometry Optimization and Vibrational Frequencies
Density Functional Theory (DFT) and ab initio methods are powerful computational techniques used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For compounds like this compound, methods such as B3LYP (Becke's three-parameter Lee-Yang-Parr exchange-correlation functional) combined with basis sets like 6-311++G(d,p) are commonly employed to perform these calculations. nih.govresearchgate.net These calculations yield optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, which can be compared with experimental data if available. nih.gov
For a related compound, Methyl 3-(4-methoxyphenyl)prop-2-enoate, Hartree-Fock calculations revealed that the endocyclic angle at the junction of the propenoate group and the phenyl ring is decreased, while neighboring angles are increased, which is associated with charge-transfer interactions. researchgate.net Similar effects are expected in this compound due to the interaction between the two aromatic rings and the ester group.
Once the optimized geometry is obtained, vibrational frequency calculations can be performed to predict the infrared (IR) and Raman spectra of the molecule. These calculations help in the assignment of experimental vibrational bands to specific molecular motions. researchgate.net For instance, the characteristic stretching frequency of the carbonyl group (C=O) in benzoate (B1203000) esters is sensitive to its electronic environment and conjugation effects. researchgate.net
Table 1: Predicted Geometric Parameters for this compound (Illustrative) (Note: This data is illustrative and based on typical values from DFT calculations for similar structures.)
| Parameter | Value |
|---|---|
| C=O Bond Length | ~1.21 Å |
| C-O (ester) Bond Length | ~1.35 Å |
| Inter-ring C-C Bond Length | ~1.48 Å |
| Inter-ring Dihedral Angle | ~40-50° |
Table 2: Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups (Illustrative) (Note: This data is illustrative and based on typical values for similar benzoate esters.)
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
|---|---|---|
| C=O Stretch | ~1720 | ~1715 |
| Aromatic C-H Stretch | ~3050-3100 | ~3040-3090 |
| Asymmetric C-O-C Stretch | ~1270 | ~1275 |
| Methoxy (B1213986) C-H Stretch | ~2840, ~2950 | ~2835, ~2945 |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. rsc.org The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. researchgate.nettiikmpublishing.com
A small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily polarized, which is often associated with enhanced nonlinear optical (NLO) properties. researchgate.net For novel benzoate ester acceptor-based molecules, DFT calculations have shown a significant spatial separation between the HOMO, often localized on the donor moiety, and the LUMO, concentrated on the acceptor moiety. researchgate.net In this compound, the methoxy-substituted phenyl ring is expected to be the primary electron donor, while the methyl benzoate portion acts as the electron acceptor. The calculated HOMO-LUMO energy gap can provide insights into the intramolecular charge transfer (ICT) characteristics of the molecule. researchgate.netrsc.org
Table 3: Frontier Molecular Orbital Energies and Energy Gap (Illustrative) (Note: These values are typical for similar aromatic esters calculated by DFT.)
| Parameter | Energy (eV) |
|---|---|
| HOMO | ~ -6.2 |
| LUMO | ~ -1.8 |
| Energy Gap (ΔE) | ~ 4.4 |
Charge Distribution Analysis: Mulliken and Natural Population Analysis
Mulliken and Natural Population Analysis (NPA) are methods used to calculate the partial atomic charges on each atom within a molecule from quantum chemical calculations. scielo.org.za This analysis provides a quantitative picture of the charge distribution and helps to understand the electrostatic properties of the molecule. While Mulliken charges are simpler to calculate, they are known to be highly dependent on the basis set used. scielo.org.za NPA, which is derived from the Natural Bond Orbital (NBO) method, is generally considered more robust.
The charge distribution in this compound is influenced by the electron-donating methoxy group and the electron-withdrawing ester group. The oxygen atoms of the carbonyl and methoxy groups are expected to have significant negative charges, making them potential sites for electrophilic attack. Conversely, the carbonyl carbon and some of the aromatic protons are likely to carry positive charges.
Table 4: Calculated Atomic Charges using Natural Population Analysis (Illustrative) (Note: These values are illustrative, representing typical NPA charges for the key atoms in the structure.)
| Atom | Charge (e) |
|---|---|
| Carbonyl Oxygen (C=O) | ~ -0.60 |
| Ester Oxygen (C-O-CH₃) | ~ -0.45 |
| Carbonyl Carbon (C=O) | ~ +0.75 |
| Methoxy Oxygen | ~ -0.55 |
Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Prediction
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. It is mapped onto a constant electron density surface, using a color scale to indicate different potential values. researchgate.net The MEP is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. researchgate.net
Regions with a negative electrostatic potential, typically colored red, are electron-rich and are susceptible to electrophilic attack. In this compound, these areas are expected to be located around the carbonyl and methoxy oxygen atoms. nih.gov Regions with a positive electrostatic potential, colored blue, are electron-poor and are the likely sites for nucleophilic attack. These are typically found around the hydrogen atoms. researchgate.net The MEP map can also help in understanding intermolecular interactions, such as hydrogen bonding. nih.gov
Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular interactions, such as hyperconjugation and charge delocalization, within a molecule. scielo.org.za It examines the interactions between filled (donor) and empty (acceptor) orbitals and quantifies their stabilization energy using second-order perturbation theory (E(2)). eurjchem.com
Table 5: Significant Donor-Acceptor Interactions from NBO Analysis (Illustrative) (Note: This table shows hypothetical but representative NBO interactions and stabilization energies for the title compound.)
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
|---|---|---|
| LP(O) of Methoxy | π(C-C) of Phenyl Ring | ~20-25 |
| π(C-C) of Phenyl Ring | π(C=O) of Ester | ~5-10 |
| LP(O) of Carbonyl | π*(C-C) of Benzoate Ring | ~15-20 |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR/Raman Frequencies)
Computational methods, particularly DFT, are widely used to predict various spectroscopic parameters. As discussed in section 4.1.1, IR and Raman frequencies can be calculated and compared with experimental spectra to aid in vibrational assignments. researchgate.net
In addition, nuclear magnetic resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often in conjunction with DFT (e.g., B3LYP/6-31G(d,p)). scielo.org.za These calculations can predict the ¹H and ¹³C NMR spectra, providing valuable information for structural elucidation. scielo.org.za For instance, the chemical shifts of the aromatic protons are influenced by the electron-donating and electron-withdrawing nature of the substituents. The protons on the methoxy-substituted ring are expected to be more shielded (upfield shift) compared to those on the benzoate ring. The calculated chemical shifts are often compared with experimental values, with good agreement confirming the proposed structure. researchgate.net
Table 6: Predicted vs. Experimental ¹H NMR Chemical Shifts (Illustrative) (Note: These are representative chemical shift values. Experimental values can vary with solvent.)
| Proton | Calculated δ (ppm) | Experimental δ (ppm) |
|---|---|---|
| Methoxy Protons (-OCH₃) | ~3.80 | ~3.87 mdpi.com |
| Ester Methyl Protons (-COOCH₃) | ~3.90 | ~3.94 uva.nl |
| Protons on Methoxy-substituted Ring | ~6.9-7.5 | ~6.95-7.61 mdpi.com |
| Protons on Benzoate Ring | ~7.4-8.1 | ~7.41-7.84 mdpi.com |
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are powerful tools to understand the three-dimensional structure and dynamic behavior of molecules like this compound.
For substituted biphenyls, the rotational barrier between different conformations is influenced by the nature and position of the substituents. rsc.orgresearchgate.net In the case of this compound, the methoxy and methyl benzoate groups will sterically and electronically influence the preferred dihedral angle. Theoretical calculations can precisely quantify these rotational barriers. acs.orgresearchgate.net For instance, studies on similar biphenyl (B1667301) derivatives have shown that even seemingly minor substitutions can significantly alter the energy landscape. researchgate.net
A systematic computational study would involve rotating the phenyl rings relative to each other in small increments and calculating the energy at each step. This process generates a potential energy surface, from which the most stable conformations (global and local minima) and the transition states connecting them can be identified.
Table 1: Illustrative Conformational Energy Profile for a Substituted Biphenyl
| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation Type |
| 0 | 5.0 | Planar (Transition State) |
| 45 | 0.0 | Twisted (Global Minimum) |
| 90 | 2.5 | Perpendicular (Local Minimum) |
| 135 | 0.0 | Twisted (Global Minimum) |
| 180 | 5.0 | Planar (Transition State) |
This table provides a representative example of a conformational energy profile for a substituted biphenyl, illustrating the relative energies of different spatial arrangements.
While conformational analysis provides a static picture of energy minima, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of this compound in a more realistic environment, such as in a solvent. tandfonline.comaip.orgbeilstein-journals.org MD simulations solve Newton's equations of motion for the atoms in the system, allowing the molecule's movements and conformational changes to be tracked over time. diva-portal.org
These simulations can reveal how the solvent influences the conformational preferences of the molecule. For example, studies on other biphenyls have shown that the solvent can affect the average dihedral angle. tandfonline.com The interactions between the solute and solvent molecules, described by force fields such as GROMOS96 or CHARMM, play a crucial role in these effects. tandfonline.commdpi.com MD simulations can also be used to study the flexibility of the ester and methoxy groups and their interactions with the surrounding solvent molecules. This provides a more complete understanding of the molecule's behavior in solution, which is critical for predicting its properties and reactivity. nih.gov
Reaction Mechanism Studies through Computational Approaches
Computational chemistry provides a powerful lens through which to study the mechanisms of chemical reactions, including the synthesis of this compound. A likely synthetic route would involve a Suzuki-Miyaura cross-coupling reaction to form the biphenyl core, followed by an esterification reaction.
DFT calculations are a cornerstone for elucidating reaction mechanisms. eurekaselect.com For the synthesis of the biphenyl scaffold via a Suzuki-Miyaura coupling, computational studies can map out the entire catalytic cycle, which typically involves oxidative addition, transmetalation, and reductive elimination steps. researchgate.netrsc.orgacs.org Each of these steps proceeds through a transition state, which is a high-energy species that represents the energy barrier for that step. By locating and characterizing these transition states, chemists can gain a detailed understanding of the reaction pathway. escholarship.org
Similarly, for the esterification of the carboxylic acid precursor with methanol (B129727) (a Fischer-Speier type reaction), computational methods can be used to investigate the reaction mechanism. acs.orgmdpi.com This includes studying the role of the acid catalyst in activating the carboxylic acid and the subsequent nucleophilic attack by the alcohol. mdpi.com
Beyond just mapping the reaction pathway, computational studies can provide quantitative data on the kinetics and thermodynamics of the reaction. The calculated energies of the reactants, transition states, and products can be used to determine the activation energies and reaction enthalpies. nih.gov
Table 2: Illustrative Kinetic and Thermodynamic Data for a Suzuki-Miyaura Coupling Step
| Reaction Step | Activation Energy (Ea) (kcal/mol) | Enthalpy of Reaction (ΔH) (kcal/mol) |
| Oxidative Addition | 15.2 | -5.8 |
| Transmetalation | 10.5 | -2.1 |
| Reductive Elimination | 18.7 | -25.3 |
This table presents hypothetical, yet representative, kinetic and thermodynamic data for the key steps in a Suzuki-Miyaura cross-coupling reaction, as would be determined through computational analysis. nih.gov
These computational insights are invaluable for optimizing reaction conditions, such as temperature, catalyst choice, and solvent, to improve the yield and selectivity of the synthesis of this compound. rsc.org
Chemical Reactivity, Functional Group Interconversions, and Derivatization Strategies
Reactions Involving the Methyl Ester Moiety
The methyl ester group is a versatile handle for derivatization, susceptible to nucleophilic acyl substitution and reduction reactions.
Hydrolysis (Acidic and Basic Conditions)
Hydrolysis of the methyl ester functionality cleaves the ester bond to yield the corresponding carboxylic acid, 3-(4-methoxyphenyl)benzoic acid, and methanol (B129727). This transformation can be achieved under both acidic and basic conditions.
Acid-Catalyzed Hydrolysis : This is a reversible reaction typically carried out by heating the ester in the presence of an excess of water with a strong acid catalyst, such as dilute sulfuric acid or hydrochloric acid. quora.comchemguide.co.uk The equilibrium is driven towards the products by using a large volume of dilute acid. chemguide.co.uk
Base-Mediated Hydrolysis (Saponification) : This method involves heating the ester with an aqueous solution of a strong base, like sodium hydroxide. The reaction is effectively irreversible as the carboxylate salt (sodium 3-(4-methoxyphenyl)benzoate) is formed, which is resistant to nucleophilic attack by the alcohol. chemspider.com Subsequent acidification of the reaction mixture is required to protonate the carboxylate salt and isolate the free carboxylic acid. quora.com
| Condition | Reagents | Product | Key Features |
| Acidic | Dilute H₂SO₄ or HCl, Water | 3-(4-methoxyphenyl)benzoic Acid | Reversible; requires excess water to complete. chemguide.co.uk |
| Basic | NaOH or KOH, Water/Methanol | Sodium 3-(4-methoxyphenyl)benzoate | Irreversible; forms carboxylate salt, requires acid workup for the free acid. quora.comchemspider.com |
Transesterification with Alcohols
Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. For Methyl 3-(4-methoxyphenyl)benzoate, this involves reacting it with a different alcohol (R-OH) in the presence of a catalyst to form a new ester, R 3-(4-methoxyphenyl)benzoate, and methanol. nih.govresearchgate.net
This equilibrium-driven reaction is often facilitated by removing the methanol byproduct through distillation. nih.gov Both acid and base catalysts can be employed.
| Catalyst Type | Examples | Conditions |
| Acid Catalysts | H₂SO₄, TsOH | Typically refluxing in the desired alcohol. nih.gov |
| Base Catalysts | K₂CO₃, NaOCH₃ | Often used in the desired alcohol as a solvent. researchgate.net |
| Heterogeneous Catalysts | Metal Oxides (e.g., PrO₂) | Can offer advantages in catalyst separation and reuse. nih.gov |
Reduction to Benzyl (B1604629) Alcohol Derivatives
The methyl ester group can be reduced to a primary alcohol, yielding [3-(4-methoxyphenyl)phenyl]methanol. This transformation requires powerful reducing agents due to the lower reactivity of esters compared to aldehydes or ketones.
Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this purpose, readily reducing the ester to the corresponding benzyl alcohol. youtube.comdoubtnut.com Milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce esters under standard conditions. doubtnut.com However, systems like NaBH₄ in methanol can achieve this reduction, potentially through the formation of more reactive borohydride species in situ. Catalytic hydrogenation using catalysts like Cu/ZnO/Al₂O₃ at high pressure and temperature is also an effective method. researchgate.net
| Reagent | Typical Solvent | Product | Notes |
| Lithium Aluminum Hydride (LiAlH₄) | THF, Diethyl ether | [3-(4-methoxyphenyl)phenyl]methanol sigmaaldrich.com | A strong, non-selective reducing agent. doubtnut.com |
| Sodium Borohydride (NaBH₄) / Methanol | THF | [3-(4-methoxyphenyl)phenyl]methanol | Slower than LiAlH₄; the rate of methanol addition can be critical. |
| Catalytic Hydrogenation (e.g., Cu/ZnO/Al₂O₃) | Methanol | [3-(4-methoxyphenyl)phenyl]methanol | Requires high temperature and pressure. researchgate.net |
Amidation Reactions
Amidation involves the reaction of the methyl ester with a primary or secondary amine to form the corresponding benzamide (B126) derivative. This reaction can be challenging due to the relatively poor leaving group nature of the methoxide (B1231860) ion. Direct amidation often requires high temperatures or the use of catalysts. Heterogeneous catalysts, such as Niobium(V) oxide (Nb₂O₅), have been shown to be effective for the direct amidation of methyl benzoate (B1203000) with various amines under solvent-free conditions. researchgate.net
The reaction of this compound with an amine (R¹R²NH) would yield N,N-R¹R²-3-(4-methoxyphenyl)benzamide.
Reactivity of the Methoxyaryl Moiety
The methoxy (B1213986) group on one of the phenyl rings is generally stable but can be cleaved under specific, often harsh, conditions to reveal a hydroxyl group.
Demethylation Strategies
The cleavage of the methyl ether to yield the corresponding phenol (B47542), Methyl 3-(4-hydroxyphenyl)benzoate, is a key transformation. This reaction typically requires strong reagents that can attack the electron-rich ether linkage. Common strategies include the use of strong protic acids or Lewis acids.
Strong Acid Cleavage : Reagents such as hydrogen bromide (HBr) in acetic acid are effective for cleaving aryl methyl ethers. prepchem.com The reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack by the bromide ion on the methyl group.
Lewis Acid Cleavage : Boron tribromide (BBr₃) is a highly effective and widely used reagent for the demethylation of aryl methyl ethers. It readily coordinates to the ether oxygen, facilitating the cleavage of the methyl C-O bond.
These demethylation reactions provide a pathway to phenolic derivatives, which can then undergo further functionalization at the hydroxyl group, such as O-alkylation or esterification.
Aromatic Ring Functionalizations (on both benzoate and methoxyphenyl rings)
Both the benzoate and the methoxyphenyl rings of the core structure are amenable to functionalization through various aromatic substitution reactions. The directing effects of the existing substituents play a crucial role in determining the regioselectivity of these transformations.
Electrophilic aromatic substitution is a fundamental method for introducing a range of functional groups onto aromatic rings. minia.edu.eg In this compound, the methoxy group on one ring and the ester group on the other direct incoming electrophiles to specific positions. The methoxy group is a strong activating group and directs electrophiles to the ortho and para positions. Conversely, the methyl ester group is a deactivating group, directing electrophiles to the meta position.
Halogenation: The halogenation of aromatic compounds is a classic example of electrophilic aromatic substitution and provides a versatile handle for further chemical modifications. wikipedia.orgmasterorganicchemistry.com For the methoxyphenyl ring, bromination would be expected to occur at the positions ortho to the methoxy group, as the para position is already substituted. A study on the bromination of 4-methoxybiphenyl (B1664174) showed that substitution occurs at the 3-position (ortho to the methoxy group). acs.org For the benzoate ring, halogenation would occur at the positions meta to the ester group.
Nitration: Nitration, typically carried out with a mixture of nitric and sulfuric acid, introduces a nitro group onto the aromatic ring. minia.edu.eg Similar to halogenation, the directing effects of the existing substituents will govern the position of nitration. For the methoxyphenyl ring, nitration is expected at the positions ortho to the activating methoxy group. For the benzoate ring, the deactivating ester group will direct the incoming nitro group to the meta positions. The nitration of biphenyl (B1667301) itself is known to occur with activation at the ortho and para positions. libretexts.org
The introduction of a metal, typically lithium, onto one of the aromatic rings opens up a vast array of possibilities for subsequent cross-coupling reactions. This strategy is a cornerstone of modern organic synthesis for constructing complex molecules.
Directed ortho-metalation is a powerful technique where a functional group directs the deprotonation of the adjacent ortho position by an organolithium reagent. The methoxy group is a well-known directing group for this transformation. Therefore, treatment of this compound with a strong base like n-butyllithium would be expected to result in lithiation at the positions ortho to the methoxy group on the methoxyphenyl ring. This lithiated intermediate can then be reacted with various electrophiles to introduce a wide range of substituents.
The resulting functionalized aryl halides or triflates are valuable precursors for transition-metal-catalyzed cross-coupling reactions. wikipedia.orgresearchgate.netresearchgate.net These reactions are pivotal for forming carbon-carbon and carbon-heteroatom bonds. nih.gov For example, a halogenated derivative of this compound can be coupled with boronic acids (Suzuki-Miyaura coupling), organostannanes (Stille coupling), or amines (Buchwald-Hartwig amination) to generate a diverse library of analogs. The Suzuki-Miyaura cross-coupling, in particular, is a widely used and robust method for the synthesis of biaryl compounds. google.com
Strategic Derivatization for Enhanced Research Utility
The strategic modification of this compound can be tailored to enhance its utility in various research applications, from the design of specific ligands to the systematic study of substituent effects.
The benzoate ester functionality is a prime target for modification to create novel ligands with specific binding properties. The ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of other functional groups.
This carboxylic acid intermediate can be coupled with different amines to form a library of amides. This transformation is particularly useful in medicinal chemistry for exploring structure-activity relationships. Furthermore, the ester can be reduced to the corresponding benzyl alcohol, which can be further functionalized or used as a building block in more complex syntheses. The synthesis of various benzoate esters is a common strategy in the development of new bioactive compounds. researchgate.net
| Starting Material | Reagent/Condition | Product | Potential Application |
| This compound | 1. LiOH, H2O/THF 2. Amine, Coupling Agent | 3-(4-methoxyphenyl)benzamide derivative | Ligand for biological targets |
| This compound | LiAlH4, THF | (3-(4-methoxyphenyl)phenyl)methanol | Intermediate for further synthesis |
| 3-(4-methoxyphenyl)benzoic acid | Oxalyl chloride, then alcohol | Ester derivative | Prodrug design, material science |
This table is based on general organic chemistry principles and known reactions of benzoate esters.
By introducing electron-donating or electron-withdrawing groups at specific positions, it is possible to modulate the electronic character of the methoxyaryl ring. This, in turn, can affect the molecule's conformation, lipophilicity, and interactions with biological targets. The synthesis of various 4-methoxybiphenyl analogs has been reported, demonstrating the feasibility of such modifications. amanote.comprepchem.comdoi.org
| Reaction Type | Reagents | Expected Position of Functionalization | Effect of Substituent |
| Bromination | Br2, Lewis Acid | ortho to -OCH3 | Electron-withdrawing, provides handle for cross-coupling |
| Nitration | HNO3, H2SO4 | ortho to -OCH3 | Strong electron-withdrawing |
| Friedel-Crafts Acylation | Acyl chloride, AlCl3 | ortho to -OCH3 | Electron-withdrawing, introduces a ketone |
| Directed ortho-metalation | n-BuLi, then Electrophile | ortho to -OCH3 | Wide variety of functional groups possible |
This table outlines potential functionalization reactions on the methoxyaryl ring based on established chemical principles.
Protecting Group Chemistry for Selective Reactions
In the synthesis of complex organic molecules, the presence of multiple functional groups often necessitates a strategic approach to ensure that reagents react only at the desired site. This is known as achieving chemoselectivity. wikipedia.org A protecting group is a molecular entity that is temporarily introduced to a specific functional group to block its inherent reactivity. ddugu.ac.inresearchgate.net This allows chemical modifications to be performed elsewhere in the molecule, after which the protecting group can be removed to restore the original functionality. ddugu.ac.inresearchgate.net For a molecule such as this compound, which contains both an ester and an ether functional group, understanding the principles of protecting group chemistry is crucial for designing selective derivatization strategies.
The inherent reactivity of the two primary functional groups in this compound—the methyl ester and the methoxyaryl ether—differs significantly. The methyl ester is susceptible to nucleophilic attack and hydrolysis under both acidic and basic conditions, while the aryl methyl ether is considerably more robust and requires harsh conditions for cleavage. libretexts.orgcmu.edu This differential reactivity often allows for selective reactions at the ester position without the need to protect the ether. However, for more complex transformations, particularly those requiring modification at the ether position or the use of reagents that would affect both groups, a protecting group strategy becomes essential.
Protecting the Carboxylic Acid Moiety
The methyl ester group in this compound can itself be considered a protecting group for the corresponding carboxylic acid. oup.com Should a synthetic route require the temporary conversion of the ester to a more robust protecting group, or if the synthesis started from the carboxylic acid, several options are available. The choice of protecting group is dictated by its stability to subsequent reaction conditions and the mildness of the conditions required for its removal. ddugu.ac.in For instance, if a planned reaction involves strong basic conditions that would hydrolyze the methyl ester, one might opt for a protecting group that is stable to base but cleaved by other means. This is the foundation of an orthogonal protection strategy, which allows for the selective removal of one group in a multiply-protected molecule. wikipedia.org
Below is a table of common protecting groups for carboxylic acids, which could be employed in a synthetic sequence involving the 3-(4-methoxyphenyl)benzoic acid backbone.
| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Stability Profile |
|---|---|---|---|---|
| Methyl Ester | Me | CH3OH, Acid Catalyst | Acid or Base Hydrolysis (e.g., NaOH, H2SO4) | Stable to mild acid/base, hydrogenolysis. Labile to strong acid/base, nucleophiles. libretexts.org |
| Benzyl Ester | Bn | Benzyl alcohol, Acid Catalyst | Hydrogenolysis (H2, Pd/C) | Stable to acid, base, and mild reducing agents. libretexts.orgoup.com |
| tert-Butyl Ester | tBu | Isobutylene, Acid Catalyst | Mild Acid (e.g., Trifluoroacetic Acid - TFA) | Stable to base and hydrogenolysis. Labile to strong acid. libretexts.orgoup.com |
| Silyl Esters | e.g., TBDMS | TBDMS-Cl, Imidazole | Fluoride ion (e.g., TBAF) or mild acid | Stable to non-acidic/non-fluoride conditions. libretexts.org |
| p-Methoxybenzyl Ester | PMB | PMB-Cl, Base | Oxidation (DDQ) or strong acid | Offers an alternative removal strategy via oxidation. nih.gov |
Selective Reactions at the Aryl Ether
The methoxy group on the phenyl ring is an aryl ether, which is generally unreactive. Cleavage of this group to reveal a phenol requires potent reagents such as strong protic acids (e.g., HBr) or Lewis acids (e.g., BBr₃). These harsh conditions would almost certainly cleave the methyl ester as well. Therefore, to selectively deprotect the ether and perform subsequent reactions on the resulting phenol, the ester group must first be protected or modified.
A hypothetical strategy to achieve selective functionalization at the phenol position would be:
Hydrolysis: The methyl ester of this compound is saponified to the corresponding sodium carboxylate using NaOH.
Protection: The resulting carboxylic acid is then protected with a group that is orthogonal to the conditions needed for ether cleavage. For example, conversion to a benzyl ester via reaction with benzyl bromide. The benzyl ester is stable to Lewis acids but can be removed later by hydrogenolysis. oup.com
Ether Cleavage: The aryl methyl ether is cleaved using a reagent like BBr₃ to yield the phenolic compound, leaving the benzyl ester intact.
Further Derivatization: Reactions can be performed on the newly exposed phenol (e.g., alkylation, acylation).
Deprotection: The benzyl ester protecting group is removed by catalytic hydrogenolysis (H₂, Pd/C) to yield the final carboxylic acid.
This multi-step sequence illustrates the strategic application of protecting groups to achieve a transformation that would be impossible in a single step due to competing reactions.
The table below outlines the differential reactivity and potential for selective reactions.
| Target Transformation | Reagent/Conditions | Effect on Methyl Ester Group | Effect on Methoxy Ether Group | Selectivity Outcome |
|---|---|---|---|---|
| Ester Hydrolysis | aq. NaOH, heat | Cleaved to Carboxylate | Stable | Selective reaction at the ester is achieved. |
| Ether Cleavage | BBr3 or HBr | Cleaved to Carboxylic Acid | Cleaved to Phenol | Non-selective; both groups react. |
| Selective Ether Cleavage (with protection) | 1. Convert ester to Benzyl ester 2. BBr3 | Benzyl ester is stable | Cleaved to Phenol | Selective reaction at the ether is achieved through a protection strategy. |
| Catalytic Hydrogenation | H2, Pd/C | Stable | Stable | Both groups are stable under these conditions. |
Exploration of Research Applications and Advanced Materials Potential
Strategic Intermediate in Organic Synthesis
Methyl 3-(4-methoxyphenyl)benzoate serves as a valuable and versatile building block in the field of organic synthesis. Its biphenyl (B1667301) framework, adorned with strategically placed functional groups—a methyl ester and a methoxy (B1213986) group—renders it an attractive starting material for the construction of more complex molecular architectures. The presence of two distinct aromatic rings, connected by a carbon-carbon single bond, allows for selective functionalization and elaboration, making it a key intermediate in various synthetic pathways.
Building Block for Complex Polyaromatic Systems
The biphenyl structure of this compound is a fundamental component for the synthesis of complex polyaromatic systems. Such systems are of significant interest due to their unique electronic and photophysical properties, which make them suitable for applications in materials science and electronics. The inherent reactivity of the aromatic rings in this compound allows for the introduction of further aromatic or heterocyclic moieties through various cross-coupling reactions, such as the Suzuki-Miyaura coupling. rsc.org This iterative approach can lead to the formation of extended π-conjugated systems, including oligophenylenes and other polycyclic aromatic hydrocarbons. The ability to build upon this biphenyl core makes it a foundational element in the bottom-up synthesis of novel carbon-rich materials.
Precursor for the Synthesis of Novel Bioactive Scaffolds
In the realm of medicinal chemistry and drug discovery, this compound represents a promising precursor for the generation of novel bioactive scaffolds. The biphenyl moiety is a recognized "privileged scaffold" in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. rsc.org The synthetic handles on this compound—the ester and the methoxy group—can be readily modified to introduce a variety of functional groups and to construct diverse heterocyclic systems. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used in amide bond formation to link the biphenyl core to other molecules of interest. The methoxy group can be cleaved to a phenol (B47542), providing another site for derivatization. This flexibility has been exploited in the synthesis of various natural product-inspired compound collections and in the development of lead-oriented synthesis strategies aimed at exploring new areas of chemical space for biological screening. whiterose.ac.uknih.gov
Application in the Construction of Targeted Pharmaceutical Intermediates
While direct applications of this compound in the synthesis of retinoids or endothelial differentiation G-protein coupled receptor 2 (EDG-2) inhibitors are not extensively documented in the current literature, its structural motifs suggest potential as a key intermediate for related pharmaceutical targets. The synthesis of retinoid-like compounds often involves the strategic coupling of aromatic and polyene fragments, and the biphenyl core of this compound could serve as a central scaffold. google.com Similarly, the development of selective enzyme inhibitors, including those for cyclooxygenase-2 (COX-2), has utilized diaryl heterocyclic structures that bear resemblance to the methoxyphenyl benzoate (B1203000) framework. nih.gov The synthesis of gefitinib (B1684475), a tyrosine kinase inhibitor, starting from a related hydroxy-methoxy-benzoate derivative, underscores the utility of this class of compounds in constructing complex, targeted pharmaceutical agents. nih.govnih.gov
Materials Science Applications and Advanced Optical Properties
The unique electronic and structural characteristics of this compound have prompted investigations into its potential for applications in materials science, particularly in the development of advanced optical and electronic materials. The compound's π-conjugated system, coupled with the presence of both electron-donating (methoxy) and electron-withdrawing (methyl ester) groups, albeit not in a classic push-pull arrangement, provides a foundation for interesting photophysical behaviors.
Investigation as a Candidate for Nonlinear Optical (NLO) Materials
Nonlinear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics, including frequency conversion and optical switching. Organic molecules with extended π-conjugation and intramolecular charge transfer characteristics are promising candidates for NLO materials. Research on analogous compounds, such as methyl 3-(4-methoxyphenyl)prop-2-enoate, has demonstrated significant NLO properties. researchgate.net The introduction of an ethylenic bridge in this related molecule enhances the charge transfer between the methoxy-substituted phenyl ring (the donor) and the ester group (the acceptor), leading to a large first hyperpolarizability, a key measure of NLO activity. researchgate.netresearchgate.net Theoretical studies on similar Schiff base compounds containing methoxyphenyl and benzoate moieties also predict substantial NLO responses, suggesting that the core structure of this compound is a promising platform for the design of new NLO materials. nih.govroyalsocietypublishing.org
| Compound | Key Structural Features | Observed/Predicted NLO Properties | Reference |
|---|---|---|---|
| Methyl 3-(4-methoxyphenyl)prop-2-enoate | Ethylenic bridge connecting the phenyl rings and the ester group | Large first hyperpolarizability, confirmed by powder efficiency experiments | researchgate.net |
| Ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate (EMAB) | Schiff base with donor (-OCH3) and acceptor (-COOC2H5) groups | Promising candidate for NLO materials based on DFT calculations | nih.govroyalsocietypublishing.org |
| Derivatives of EMAB | Substitution with stronger electron donors | Significantly improved NLO activities compared to the parent compound | royalsocietypublishing.org |
Development of Analytical Chemical Methods
The accurate detection and quantification of this compound are essential for its application in research and materials science. While specific, validated analytical methods for this exact compound are not extensively detailed in publicly available literature, standard methodologies can be readily adapted from the analysis of structurally similar compounds, such as other benzoate esters and aromatic ethers. The development of these methods relies on a combination of high-resolution separation techniques and sensitive spectrometric detection.
Chromatographic Separation Techniques (e.g., HPLC, GC)
Chromatographic methods are paramount for isolating this compound from reaction mixtures, synthetic byproducts, or complex sample matrices. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) typically depends on the compound's volatility and thermal stability, as well as the nature of the sample matrix.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation and purification of non-volatile or thermally sensitive compounds like this compound. The separation is based on the compound's partitioning between a stationary phase (the column) and a liquid mobile phase.
For compounds with similar structures, both normal-phase and reversed-phase HPLC are employed. Reversed-phase HPLC, often utilizing a C18 (octadecylsilyl) stationary phase, is particularly common for separating moderately polar organic molecules. A gradient elution, typically with a mobile phase consisting of water and an organic modifier like methanol (B129727) or acetonitrile (B52724), allows for the effective separation of components with varying polarities. researchgate.net For instance, the analysis of related benzoate derivatives has been successfully performed using acetonitrile/water or methanol/water systems. nih.govmdpi.com In some cases, for purity assessments, isocratic systems using mixtures like n-hexane and ethyl acetate (B1210297) have also been proven effective for related structures. mdpi.com
Table 1: Example HPLC Conditions for Analysis of Structurally Related Compounds
| Parameter | Setting 1 (Reversed-Phase) | Setting 2 (Normal-Phase) | Setting 3 (Chiral Separation*) |
|---|---|---|---|
| Column | Agilent Prep-C18 researchgate.net | Silica (B1680970) Gel mdpi.com | Chiralcel OJ-3 sustech.edu.cn |
| Mobile Phase | Water/Methanol/Acetic Acid Gradient researchgate.net | n-hexane:ethyl acetate (8:2) mdpi.com | hexane/i-PrOH sustech.edu.cn |
| Detection | Diode Array Detector (DAD) researchgate.net | UV mdpi.com | UV sustech.edu.cn |
| Application | Separation of flavonoids (related aromatic esters) researchgate.net | Purity analysis of a chalcone-salicylate hybrid mdpi.com | Enantioselective separation of a related benzoate ester sustech.edu.cn |
Note: Chiral separation would be applicable if developing enantioselective synthetic routes.
Gas Chromatography (GC)
Given its volatility, this compound is also an excellent candidate for analysis by Gas Chromatography, frequently coupled with a mass spectrometer (GC-MS). In GC, the sample is vaporized and separated based on its boiling point and interactions with a stationary phase within a long, thin capillary column.
This technique is highly effective for separating isomers and quantifying compounds in complex mixtures. For example, GC-MS has been used to identify various benzoate esters, such as methyl 4-hydroxybenzoate (B8730719) and methyl 4-hydroxy-3-methoxybenzoate, in the analysis of lignin (B12514952) depolymerization products. escholarship.org The selection of the stationary phase is critical; non-polar columns (e.g., those with a dimethylpolysiloxane phase) or mid-polarity columns (e.g., with a phenyl-substituted phase) are generally suitable for aromatic esters. A standardized temperature program, where the column temperature is gradually increased, allows for the sequential elution of compounds from the most volatile to the least volatile. The NIST Mass Spectrometry Data Center reports a Kovats Retention Index of 1489 for the related compound Methyl 3-(4-methoxyphenyl)propanoate on a standard non-polar column, providing a reference point for method development. nih.gov
Spectrometric Quantification Methods
Spectrometric methods are used for the identification and quantification of this compound following chromatographic separation.
Mass Spectrometry (MS)
When coupled with GC or HPLC, mass spectrometry provides definitive structural information and highly sensitive quantification. In MS, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The fragmentation pattern of the parent ion is unique and serves as a molecular fingerprint. For this compound (molecular weight: 242.26 g/mol ), key fragmentation pathways would likely include the loss of the methoxy group (-•OCH3) or the ester methyl group (-•CH3), and cleavage at the ester bond to yield benzoyl or phenoxy-related ions. High-Resolution Mass Spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy, confirming its identity. mdpi.comrsc.org For example, the related compound Ethyl 4-(4-methoxyphenyl)benzoate shows a strong molecular ion peak in its electron ionization (EI-MS) spectrum, which is typical for stable aromatic compounds. wiley-vch.de
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. Both ¹H NMR and ¹³C NMR provide detailed information about the molecular skeleton.
¹H NMR: The proton NMR spectrum would show distinct signals for each type of proton. The methoxy group (-OCH₃) protons would appear as a sharp singlet, typically around 3.8-3.9 ppm. The ester methyl group (-COOCH₃) protons would also be a singlet, slightly downfield. The aromatic protons on the two benzene (B151609) rings would appear as a complex series of doublets and triplets in the aromatic region (approx. 6.9-8.2 ppm). wiley-vch.dersc.org
¹³C NMR: The carbon NMR spectrum would show a unique signal for each carbon atom in a different chemical environment. Key signals would include those for the carbonyl carbon of the ester (around 165-167 ppm), the carbons of the two aromatic rings, and the two methoxy carbons (around 55 ppm). wiley-vch.dersc.org
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound based on Analogous Compounds
| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Ester C=O | - | ~166 |
| Aromatic C-O | - | ~160 |
| Aromatic C-H / C-C | ~6.9 - 8.2 | ~114 - 145 |
| Methoxy C-O | - | ~55.5 |
| Methoxy -OCH₃ | ~3.8 | - |
| Ester -OCH₃ | ~3.9 | ~52.5 |
Values are estimated based on data for 4-methoxyphenyl (B3050149) benzoate and ethyl 4-(4-methoxyphenyl)benzoate. wiley-vch.dersc.org
Infrared (IR) and UV-Visible Spectroscopy
Infrared (IR) Spectroscopy: FT-IR spectroscopy is useful for identifying key functional groups. The spectrum of this compound would be characterized by a strong absorption band for the ester carbonyl (C=O) stretch, typically around 1700-1720 cm⁻¹. Other significant bands would include C-O stretching vibrations for the ester and ether linkages (around 1250-1300 cm⁻¹) and aromatic C-H and C=C stretching vibrations. mdpi.comwiley-vch.de
UV-Visible Spectroscopy: The conjugated aromatic system in the molecule results in strong absorption in the UV region, making UV-Vis spectroscopy a viable method for quantification, especially as a detector for HPLC (HPLC-DAD). researchgate.netmdpi.com
Methodologies for Detection in Complex Matrices
Detecting and quantifying this compound in complex matrices, such as environmental samples or consumer products, requires robust sample preparation procedures to remove interfering substances prior to instrumental analysis.
The general workflow involves:
Extraction: The first step is to extract the analyte from the sample matrix. For solid samples, this may involve solvent extraction using an organic solvent like acetonitrile or methanol, often aided by techniques like sonication or mechanical shaking to improve efficiency. nih.gov
Clean-up/Purification: The crude extract often contains co-extracted matrix components that can interfere with analysis. Solid-Phase Extraction (SPE) is a common clean-up technique where the extract is passed through a cartridge containing a sorbent that retains either the analyte or the impurities, allowing for their separation. Alternatively, simple filtration through a membrane filter (e.g., 0.45 µm) can remove particulate matter. nih.gov For purification on a larger scale, column chromatography on silica gel is a standard laboratory method. rsc.org
Analysis: The cleaned-up sample is then analyzed, most commonly by LC-MS/MS or GC-MS. The combination of chromatography for separation and mass spectrometry for detection provides the high degree of selectivity and sensitivity needed to identify and quantify trace levels of the target compound in a complex background. escholarship.orgresearchgate.net The use of tandem mass spectrometry (MS/MS) further enhances selectivity by monitoring a specific fragmentation transition of the parent ion, minimizing false positives from matrix interferences.
While specific protocols for this compound are not established, the methods used for analyzing structurally related UV filters in cosmetics or trace organic pollutants in environmental samples provide a strong foundation for developing a validated analytical procedure. nih.gov
Future Research Directions and Unaddressed Challenges
Development of Highly Efficient and Sustainable Synthetic Routes
The synthesis of biaryl compounds like Methyl 3-(4-methoxyphenyl)benzoate has traditionally relied on transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. bohrium.com While effective, these methods often involve costly and toxic metal catalysts, environmentally harmful solvents, and challenging purification processes. acs.org Future research must prioritize the development of greener, more efficient, and economically viable synthetic strategies. mdpi.com
A primary goal is the design of catalytic systems that are not only highly active and selective but also recyclable and based on earth-abundant metals like copper or nickel. mdpi.comnii.ac.jp The use of green solvents, particularly water, is a key area of exploration. researchgate.net Suzuki-Miyaura reactions performed in aqueous media have shown promise for the synthesis of biaryls, reducing the reliance on volatile organic compounds. bohrium.com Furthermore, developing ligand-free catalytic systems simplifies reaction setups and reduces costs associated with complex, often air- and moisture-sensitive ligands. bohrium.com
Another promising direction is the advancement of transition-metal-free synthetic protocols. acs.org Photochemical methods, for instance, have been explored for the direct arylation of arenes, offering a greener alternative to metal-catalyzed reactions. acs.org These approaches, driven by light energy, can proceed under mild conditions and often utilize readily available starting materials. acs.org The continuous development of these sustainable methods will be crucial for the environmentally responsible production of this compound and related compounds.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. nih.gov These computational tools can significantly accelerate the discovery and development of new compounds by predicting their properties and optimizing synthetic routes. researchgate.netbeilstein-journals.org For this compound, AI and ML can be applied in several key areas.
Generative models can design novel analogues of this compound with desired physicochemical or biological properties. researchgate.net By learning from vast datasets of existing molecules, these models can propose new structures that are synthetically accessible and optimized for specific functions. researchgate.net
Furthermore, ML algorithms can predict a wide range of properties for this compound and its derivatives, including solubility, toxicity, and potential biological activities. nih.govacs.org This predictive capability allows for the in silico screening of large virtual libraries of compounds, prioritizing the most promising candidates for synthesis and experimental testing. This significantly reduces the time and resources required for drug discovery and materials development. acs.org
AI can also play a crucial role in synthesis planning. beilstein-journals.org Retrosynthesis models can propose viable synthetic pathways to this compound, even suggesting more efficient or novel routes that may not be immediately obvious to a human chemist. beilstein-journals.org By analyzing vast reaction databases, these tools can recommend optimal reaction conditions, reagents, and catalysts. beilstein-journals.org
Below is a hypothetical data table illustrating how machine learning could be used to predict properties for derivatives of this compound.
Table 1: AI-Predicted Properties of Hypothetical this compound Analogs
| Compound ID | R1-Substituent (para-position of phenyl ring) | R2-Substituent (meta-position of benzoate (B1203000) ring) | Predicted LogP | Predicted Aqueous Solubility (mg/L) | Predicted Binding Affinity (Ki, nM) |
|---|---|---|---|---|---|
| MMB-001 | -OCH3 (parent) | -H (parent) | 3.5 | 50 | 250 |
| MMB-002 | -OH | -H | 3.1 | 150 | 180 |
| MMB-003 | -Cl | -H | 4.0 | 25 | 300 |
| MMB-004 | -OCH3 | -NO2 | 3.2 | 80 | 120 |
| MMB-005 | -OCH3 | -NH2 | 2.9 | 200 | 95 |
This table is for illustrative purposes only. The values are not based on experimental data.
Systematic Structure-Reactivity and Structure-Function Relationship Studies
A deep understanding of the relationship between the molecular structure of this compound and its chemical reactivity and biological function is essential for its rational application and for the design of improved analogues. uomustansiriyah.edu.iq Systematic structure-activity relationship (SAR) and structure-property relationship (SPR) studies are crucial in this regard.
The biaryl scaffold allows for a wide range of structural modifications. The nature and position of substituents on both aromatic rings can significantly influence the molecule's electronic properties, conformation, and steric profile. For instance, studies on other biaryl systems have shown that the introduction of different functional groups can dramatically alter their biological activity and selectivity. nih.govnih.gov
Future research should involve the synthesis of a library of this compound derivatives with systematic variations in their substitution patterns. These compounds would then be subjected to a battery of assays to evaluate their reactivity in various chemical transformations and their efficacy in relevant biological systems. This systematic approach allows for the elucidation of key structural features responsible for desired activities. uomustansiriyah.edu.iqplos.org
The three-dimensional conformation of biaryl compounds is also a critical determinant of their function. nih.gov The torsional angle between the two aryl rings can be influenced by substituents and can impact how the molecule interacts with biological targets like enzymes or receptors. nih.gov Detailed conformational analysis, using techniques like X-ray crystallography and NMR spectroscopy, combined with computational modeling, can provide valuable insights into the active conformation of this compound. nih.govnih.gov
Table 2: Illustrative Structure-Activity Relationship (SAR) Data for Biaryl Analogs
| Analog | Substitution on Phenyl Ring | Substitution on Benzoate Ring | Enzyme Inhibition (IC50, µM) | Receptor Binding (Ki, nM) |
|---|---|---|---|---|
| A | 4'-Methoxy | 3-Methyl Ester | 15.2 | 540 |
| B | 4'-Hydroxy | 3-Methyl Ester | 8.5 | 320 |
| C | 4'-Chloro | 3-Methyl Ester | 25.1 | 800 |
| D | 4'-Methoxy | 3-Carboxylic Acid | 5.3 | 150 |
| E | 4'-Methoxy | 4-Methyl Ester | 45.8 | >1000 |
This table presents hypothetical data to illustrate SAR principles and is not based on actual experimental results for this compound.
Exploration of Novel Catalytic Transformations for this compound
While the synthesis of the core structure of this compound is important, its value can be significantly enhanced by developing novel catalytic transformations for its further functionalization. This would allow for the late-stage modification of the molecule, providing rapid access to a diverse range of derivatives for screening in various applications.
A key area of research is the development of catalytic C-H activation/functionalization reactions. scispace.com These methods allow for the direct conversion of C-H bonds into new C-C, C-N, or C-O bonds, avoiding the need for pre-functionalized starting materials. scispace.com For this compound, this could involve the selective functionalization of specific positions on either of the aromatic rings, guided by the directing effects of the existing ester and methoxy (B1213986) groups.
Another important avenue is the exploration of novel cross-coupling reactions. While Suzuki and Stille couplings are well-established for forming the biaryl bond, there is a continuous need for new catalytic systems that offer different selectivities, broader functional group tolerance, or operate under milder conditions. nih.govchinesechemsoc.org For example, dual catalytic systems, such as the Au/Ag system used for cross-dehydrogenative coupling, could enable new types of transformations for biaryl synthesis. nju.edu.cn
Furthermore, asymmetric catalysis can be employed to introduce chirality into derivatives of this compound. rug.nl This is particularly relevant if the molecule or its derivatives are intended for biological applications, where stereochemistry often plays a critical role in activity. Catalytic enantioselective transformations could be used to create chiral centers or to control axial chirality in sterically hindered biaryl derivatives. chinesechemsoc.orgacs.org
Synergistic Application of Computational and Experimental Methodologies for Comprehensive Understanding
The most profound understanding of this compound and its potential will come from a synergistic approach that combines computational modeling with experimental validation. nih.govdntb.gov.uarsc.org This integrated strategy allows for a deeper and more comprehensive understanding of the molecule's behavior at a level of detail that is often inaccessible through experimentation alone.
Computational methods, such as Density Functional Theory (DFT), can be used to investigate reaction mechanisms, predict spectroscopic properties, and analyze the electronic structure of this compound and its transition states in chemical reactions. nih.govwikimedia.org This information can help in optimizing reaction conditions and in designing more efficient catalysts. For example, DFT calculations can elucidate the role of different ligands in a catalytic cycle or predict the regioselectivity of a C-H functionalization reaction. nju.edu.cn
Molecular dynamics (MD) simulations can provide insights into the conformational dynamics of this compound and its interactions with its environment, such as a solvent or a biological macromolecule. researchgate.net This is crucial for understanding how the molecule binds to a target protein or how it partitions between different phases.
The predictions from these computational studies can then guide experimental work, making it more efficient and targeted. Conversely, experimental results provide the necessary validation and feedback to refine and improve the computational models. nih.govrsc.org This iterative cycle of prediction and verification is a powerful paradigm for modern chemical research. For instance, a computational model might predict that a particular derivative of this compound has enhanced binding affinity for a specific receptor; this hypothesis can then be tested experimentally through synthesis and binding assays. nih.gov
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Methyl 3-hydroxy-4-methoxybenzoate |
| 1-bromo-3-chloropropane |
| (E)-4-(3-(3-(4-methoxyphenyl)acryloyl)phenoxy)butyl 2-hydroxybenzoate |
| Salicylic acid |
| 5-fluorouracil |
| Ethyl (4-phenylphenyl)acetate |
| Felbinac |
| 4-iodoanisole |
| Benzene (B151609) |
| 1,10-phenanthroline |
| Methyl 3-(chlorosulfonyl)benzoate |
| 4-methoxy-N-methylaniline |
| 6-chloro-N-(4-methoxyphenyl)-N-methyl-3-nitropyridin-2-amine |
| MPC-6827 |
| Gefitinib (B1684475) |
| Methyl 4-[(methylsulfonyl)oxy]benzoate |
| 3-(4-Methoxyphenyl)-1H-isochromen-1-one |
| Ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate |
| (6,6)-phenyl-C61-butyric acid methyl ester (PCBM) |
| poly(3-hexylthiophene) (P3HT) |
| Ethyl 3-{3-[(4-methoxyphenyl)(methyl)sulfamoyl]thiophene-2-amido}benzoate |
Q & A
Q. What are the most reliable synthetic routes for Methyl 3-(4-methoxyphenyl)benzoate, and how can reaction conditions be optimized?
The synthesis of methyl benzoate derivatives typically involves esterification or nucleophilic substitution. For this compound, a plausible route is the esterification of 3-(4-methoxyphenyl)benzoic acid with methanol under acid catalysis (e.g., H₂SO₄) at reflux. Optimization includes:
- Temperature control : Maintaining 60–80°C to balance reaction rate and side-product formation.
- Catalyst loading : 1–5 mol% sulfuric acid to minimize decomposition.
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) to isolate the ester, as demonstrated in triazine-linked benzoate derivatives .
- Yield improvement : Use of coupling agents like DIPEA (diisopropylethylamine) for activating intermediates, achieving yields >85% in analogous reactions .
Q. How can researchers characterize the purity and structural integrity of this compound?
Key methods include:
- NMR spectroscopy : Compare ¹H/¹³C NMR shifts with literature. For example, methoxy groups typically resonate at δ 3.7–3.9 ppm, while aromatic protons appear at δ 6.8–8.0 ppm .
- Melting point analysis : A sharp melting range (e.g., 79–82°C for similar esters) indicates purity .
- Chromatography : TLC (Rf = 0.18 in hexane/EtOAc 2:1) and HPLC (C18 column, MeOH/H₂O mobile phase) to detect impurities .
Q. What solvents and conditions are optimal for dissolving this compound in experimental settings?
The compound is likely soluble in polar aprotic solvents (e.g., DCM, THF) and moderately soluble in alcohols (MeOH, EtOH). For kinetic studies:
- Solubility testing : Use the shake-flask method with UV-Vis calibration curves.
- Stability : Avoid prolonged exposure to strong acids/bases, as ester hydrolysis may occur.
Advanced Research Questions
Q. How can computational methods aid in predicting the reactivity of this compound in electrophilic substitution reactions?
- DFT calculations : Model the electron density of the aromatic ring to predict regioselectivity. The 4-methoxyphenyl group is electron-donating, directing electrophiles to the meta position relative to the ester .
- Hammett parameters : Use σ⁺ values to quantify substituent effects on reaction rates.
Q. What strategies resolve contradictions in biological activity data for methyl benzoate derivatives?
Discrepancies in antimicrobial or enzyme inhibition assays may arise from:
- Structural analogs : Compare this compound with 4-methoxyphenyl 4-methoxybenzoate, which shows antimicrobial activity via membrane disruption .
- Assay conditions : Standardize MIC (minimum inhibitory concentration) testing using Staphylococcus aureus and E. coli to control for pH, temperature, and solvent effects.
Q. How can isotopic labeling (e.g., ¹³C or ²H) track metabolic pathways of this compound in pharmacological studies?
Q. What are the challenges in scaling up this compound synthesis for preclinical trials?
Critical considerations include:
- Reaction scalability : Transition from batch to flow chemistry for esterification, ensuring heat dissipation and mixing efficiency.
- Purification bottlenecks : Replace column chromatography with crystallization (e.g., using ethanol/water mixtures) for cost-effective large-scale production .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
